molecular formula C11H9IN2O2 B14910755 n-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide

n-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B14910755
M. Wt: 328.11 g/mol
InChI Key: OAWRHGLRXZHJLK-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide is a synthetic compound featuring a 3-methylisoxazole core with a carboxamide group at the 5-position and an N-(2-iodophenyl) substituent. The 2-iodophenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability, while the isoxazole scaffold’s substitution pattern (3-methyl, 5-carboxamide) distinguishes it from related compounds. This structural configuration positions it as a candidate for optimizing therapeutic efficacy while mitigating toxicity concerns associated with other isoxazole-based drugs like leflunomide .

Properties

Molecular Formula

C11H9IN2O2

Molecular Weight

328.11 g/mol

IUPAC Name

N-(2-iodophenyl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C11H9IN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)

InChI Key

OAWRHGLRXZHJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne

    Introduction of the Iodine Atom: The iodine atom can be introduced into the phenyl ring through an electrophilic iodination reaction. This can be achieved using iodine or an iodine-containing reagent in the presence of a catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the carboxamide group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Acyl groups influence solubility and crystallinity; furan and benzamide derivatives exhibit moderate yields (69–81%), suggesting robust synthetic protocols .

Isoxazole Carboxamide Positional Isomers

The position of the carboxamide group on the isoxazole ring critically impacts metabolic stability and toxicity:

Compound Class Carboxamide Position Metabolic Fate Toxicity Profile Reference
Leflunomide (UTL-4) 4-position N-O bond cleavage → teriflunomide (active metabolite) High hepatotoxicity, teratogenicity
UTL-5 Series (e.g., UTL-5b) 3-position Peptide bond cleavage (no N-O cleavage) Lower acute toxicity, hepatoprotective
Target Compound 5-position Unknown; potential stability due to lack of labile N-O bond Predicted lower toxicity -

Key Observations :

Other Isoxazole Derivatives with Varied Substituents

Substituents on the isoxazole ring and aryl group modulate pharmacological activity:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide 3-carboxamide, 3-hydroxyphenyl 218.21 Acute oral toxicity (Category 4)
N-(2-Methylphenyl)-5-methylisoxazole-3-carboxamide 3-carboxamide, 2-methylphenyl 216.24 No reported bioactivity
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-indazole Indazole core, methoxy/methyl groups - Bromodomain 2 inhibitor

Key Observations :

  • Electron-withdrawing groups (e.g., iodo in the target compound) may enhance binding to hydrophobic enzyme pockets.
  • Hydroxyl or methoxy groups (e.g., ) increase polarity but may reduce metabolic stability .

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